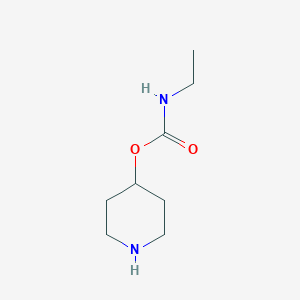

Piperidin-4-yl ethylcarbamate

Description

Contextual Significance of the Piperidine (B6355638) Scaffold in Pharmacologically Active Compounds

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. chemimpex.comnih.gov Its prevalence is a testament to its remarkable versatility and favorable physicochemical properties, which are highly advantageous for drug design. The piperidine scaffold is a cornerstone in the architecture of numerous approved drugs spanning a wide array of therapeutic classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. nih.govsmolecule.com

The significance of the piperidine moiety can be attributed to several key factors:

Structural Versatility and 3D Conformation: The chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized at various positions. This allows for the precise orientation of substituent groups to optimize interactions with biological targets.

Physicochemical Properties: The presence of the basic nitrogen atom allows for the formation of salts, which can significantly improve the aqueous solubility and bioavailability of drug candidates. Furthermore, the lipophilic character of the hydrocarbon portion of the ring contributes to membrane permeability, a crucial factor for oral absorption and distribution, including penetration of the blood-brain barrier for central nervous system (CNS) targeted drugs. researchgate.net

Metabolic Stability: The saturated nature of the piperidine ring often imparts a degree of metabolic stability to the parent molecule, as it is less susceptible to certain metabolic pathways compared to aromatic or more reactive systems. ontosight.ai

Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating key interactions within the binding pockets of receptors and enzymes. unina.it

The widespread application of the piperidine scaffold is evident in the sheer volume of research dedicated to its derivatives. It is a privileged scaffold that continues to be a focal point for the synthesis of novel bioactive compounds. nih.gov

| Drug Class | Example Compound Containing a Piperidine Moiety |

| Antipsychotic | Haloperidol |

| Analgesic | Fentanyl |

| Antihistamine | Loratadine |

| Alzheimer's Disease | Donepezil |

Strategic Utility of the Ethylcarbamate Moiety in Bioactive Molecules

The ethylcarbamate group, while seemingly simple, offers a sophisticated tool for medicinal chemists to fine-tune the properties of bioactive molecules. Carbamates, in general, are recognized for their chemical stability and their ability to act as bioisosteres of amide or ester functionalities, with distinct advantages. acs.orgnih.gov

The strategic utility of the ethylcarbamate moiety is multifaceted:

Hydrogen Bonding Capability: The carbamate (B1207046) group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to participate in crucial drug-receptor interactions. unina.itacs.org

Modulation of Physicochemical Properties: The incorporation of an ethylcarbamate can influence a molecule's polarity, lipophilicity, and metabolic stability. Substitution on the nitrogen or oxygen atoms of the carbamate provides an avenue for optimizing these properties to enhance pharmacokinetic profiles. nih.gov

Conformational Constraint: The partial double-bond character of the C-N bond in the carbamate group can impose a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. acs.org

Prodrug and Protecting Group Strategy: The carbamate linkage is often employed in prodrug design, where it can mask a polar amine or alcohol group to improve membrane permeability. nih.gov In the context of Piperidin-4-yl ethylcarbamate, the ethylcarbamate often functions as a protecting group for the 4-amino group of the piperidine ring during multi-step syntheses. A common variant is the tert-butyloxycarbonyl (Boc) group, a type of carbamate that is readily cleaved under acidic conditions to reveal the free amine for subsequent reactions. chemimpex.comsmolecule.com This strategy is fundamental in the construction of complex piperidine-containing molecules. sigmaaldrich.com

The carbamate functionality is a key structural element in numerous approved therapeutic agents, underscoring its importance in drug design. nih.gov

| Therapeutic Agent | Role of Carbamate Moiety |

| Rivastigmine (Alzheimer's Disease) | Acts as a leaving group to irreversibly inhibit acetylcholinesterase. researchgate.net |

| Emtricitabine/Tenofovir Alafenamide (HIV) | Carbamate-related structures used in prodrugs to enhance bioavailability. |

| Carisoprodol (Muscle Relaxant) | The carbamate group is integral to its pharmacological activity. |

Overview of Academic Research Trajectories for this compound Analogues and Derivatives

This compound and its analogues, most notably N-Boc-4-aminopiperidine derivatives, serve as versatile intermediates in the synthesis of a diverse range of biologically active compounds. Research trajectories leveraging this scaffold are broad and target various disease areas.

Inhibitors of the NLRP3 Inflammasome: Researchers have utilized tert-butyl piperidin-4-ylcarbamate in the synthesis of novel inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases. mdpi.com In one study, the piperidine derivative was a crucial building block in a hybridization strategy to create new chemical entities. The synthesis involved the nucleophilic aromatic substitution of the carbamate-protected piperidine onto a fluorinated nitrobenzene, followed by further chemical transformations to yield the final, active compounds. mdpi.com

Trace Amine-Associated Receptor 1 (TAAR1) Agonists: The 4-(2-aminoethyl)piperidine core, derived from precursors like benzyl (B1604629) (2-(piperidin-4-yl)ethyl)carbamate, has been identified as a novel scaffold for the development of TAAR1 agonists for the treatment of psychotic disorders. nih.gov The synthesis involved protecting the ethylamine (B1201723) side chain with a carbamate (in this case, a benzyloxycarbonyl or Cbz group), followed by modification of the piperidine nitrogen and subsequent deprotection to yield the final active molecules. This highlights the importance of the carbamate as a protecting group in the elaboration of the piperidine scaffold. nih.gov

CCR5 Antagonists for HIV-1 Inhibition: N-Boc-4-aminopiperidine is a key starting material in the synthesis of potent CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection. sigmaaldrich.com The Boc-protected amine allows for selective chemical modifications at other positions of the piperidine ring before the amine is deprotected and incorporated into the final drug structure. This synthetic strategy has led to the discovery of highly active anti-HIV-1 agents. smolecule.comsigmaaldrich.com

Enzyme Inhibitors: The piperidine scaffold is a common feature in various enzyme inhibitors. For example, derivatives of piperidine have been explored as inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are enzymes implicated in aging and metabolic diseases. acs.org In the synthesis of these inhibitors, a tert-butyl (2-(piperidin-4-yl)ethyl)carbamate intermediate was used, where the Boc-protected amine was later deprotected and coupled with other fragments to generate the final potent inhibitors. acs.org

The following table summarizes the biological targets and potential therapeutic applications of compounds synthesized using Piperidin-4-yl carbamate analogues.

| Compound Class/Derivative | Biological Target | Potential Therapeutic Application |

| Substituted benzimidazolones | NLRP3 Inflammasome | Inflammatory Diseases |

| 4-(2-aminoethyl)piperidine-1-carboxamides | TAAR1 | Psychotic Disorders |

| Piperidine-4-carboxamides | CCR5 | HIV-1 Infection |

| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Cancer, Metabolic Diseases |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidin-4-yl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYLLYLKTJCEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608832 | |

| Record name | Piperidin-4-yl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-24-2 | |

| Record name | Carbamic acid, ethyl-, 4-piperidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-4-yl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Piperidin 4 Yl Ethylcarbamate Structures

Foundational Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The construction of the piperidine core is the initial and crucial phase in the synthesis of piperidin-4-yl ethylcarbamate. The choice of strategy dictates the substitution patterns and stereochemistry of the resulting intermediates.

Reductive amination is a cornerstone method for forming C-N bonds and is widely employed for the synthesis of piperidine derivatives from ketone precursors. nih.govchim.it This two-step, one-pot process typically involves the condensation of a ketone, such as an N-protected piperidin-4-one, with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of a key precursor, methyl piperidine-4-yl-carbamate, has been achieved via reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using Raney-Ni as a catalyst. researchgate.net A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is effective for a wide range of ketones and amines. researchgate.net Other methods include the use of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. chim.itresearchgate.net The choice of the N-protecting group on the piperidin-4-one starting material is critical for directing the synthesis and for subsequent functionalization steps.

| Starting Material | Amine Source | Reducing Agent/Catalyst | Product | Reference |

| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni / H₂ | 1-Benzylpiperidin-4-amine | researchgate.net |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | H₂ / Pd/C | tert-Butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate | researchgate.net |

| Various Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | Substituted Amines | researchgate.net |

| 5-Keto-D-glucose | Benzhydrylamine | Sodium Cyanoborohydride | Deoxynojirimycin derivative | chim.it |

Table 1: Examples of Reductive Amination Conditions for Piperidine Synthesis.

Beyond reductive amination of pre-existing rings, the piperidine core itself can be constructed through various cyclization strategies. These methods build the heterocyclic ring from acyclic precursors and offer a high degree of control over substitution. Intramolecular cyclization is a prominent approach where the substrate contains a nitrogen source and one or more active sites that participate in ring closure, forming a new C-N or C-C bond. nih.gov

Palladium-catalyzed cyclization reactions are effective for creating substituted piperidine backbones with high diastereoselectivity. researchgate.net For instance, the aminopalladation of an amino allylic alcohol can yield a 2,6-disubstituted piperidine. researchgate.net Radical cyclization is another powerful tool, such as the triethylborane-initiated cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. nih.gov Furthermore, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor represents a modern approach to synthesizing piperidine derivatives. nih.gov These methods provide access to complex piperidine cores that can subsequently be functionalized to incorporate the desired carbamate (B1207046) moiety at the C-4 position.

Elaboration of the Ethylcarbamate Functional Group

Once the 4-aminopiperidine (B84694) scaffold is established, the next synthetic challenge is the introduction of the ethylcarbamate functional group. This is typically achieved through reactions that form a urethane (B1682113) linkage.

The most direct and widely used method for synthesizing carbamates from amines is the reaction with an alkyl chloroformate. nih.gov In the context of this compound, a 4-aminopiperidine derivative (often with the piperidine nitrogen protected) is treated with ethyl chloroformate in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or a stronger base like sodium hydroxide, neutralizes the hydrochloric acid byproduct. This reaction is generally high-yielding and proceeds under mild conditions. nih.govgoogle.com

Alternative carbonylation strategies exist that avoid the use of chloroformates. For example, a three-component coupling of an amine, carbon dioxide (CO₂), and a halide can produce carbamates. organic-chemistry.org This method offers mild reaction conditions and avoids common side reactions like N-alkylation. organic-chemistry.org Another approach involves the reaction of amines with a carbonyl source, such as phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, to conveniently form carbamates. organic-chemistry.org

| Amine Substrate | Carbonyl Source | Base/Catalyst | Product Type | Reference |

| Secondary Amines | 4-Nitrophenylchloroformate | N/A | Carbamate | nih.gov |

| Primary Amines | CO₂, Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamate | nih.gov |

| Amines | Di-tert-butyl dicarbonate | N/A | tert-Butyl Carbamate | organic-chemistry.org |

| Aromatic Carboxylic Acids | Chloroformate, Sodium Azide | N/A (via Curtius Rearrangement) | Aromatic Carbamate | nih.gov |

Table 2: Selected Methods for Carbamate Formation.

The ethylcarbamate functional group itself can be a point of further chemical modification to create analogues. While the carbamate bond is generally stable, specific conditions can be employed for its transformation. Nickel-catalyzed amination reactions have been developed for aryl carbamates, where the carbamate group is converted into a substituted amine. nih.gov Although demonstrated on aryl systems, this transformation highlights a potential route for C-N bond formation by activating the carbamate.

More commonly, analogues are prepared by varying the initial reactants. For instance, reacting the 4-aminopiperidine intermediate with different chloroformates or isocyanates can yield a library of carbamate and urea (B33335) analogues, respectively. Acylation of the carbamate nitrogen is generally difficult due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under specific conditions, further functionalization can be achieved. The conversion of a carbamate into a urea can be accomplished by reaction with an amine, often under catalyzed or harsh conditions, effectively replacing the alkoxy group with an amino group.

Regioselective Functionalization of the Piperidin-4-yl Scaffold

With the core this compound structure assembled, subsequent functionalization often targets specific positions on the piperidine ring to modulate the molecule's properties. Regioselectivity—the control of where the new functional group is introduced—is paramount.

The most common site for regioselective functionalization is the piperidine ring nitrogen (the N-1 position), assuming it is a secondary amine (i.e., not protected or substituted). This nitrogen is nucleophilic and readily undergoes a variety of reactions. N-alkylation can be achieved with alkyl halides, and N-acylation can be performed with acyl chlorides or anhydrides. Reductive amination can also be used to introduce N-substituents by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Functionalization of the carbon skeleton of the piperidine ring (C-2, C-3, C-5, C-6) is more challenging. One advanced strategy involves the generation of a highly reactive 3,4-piperidyne intermediate from a suitably substituted precursor. nih.gov This intermediate can then be trapped by various reagents in cycloaddition reactions to form annulated piperidine scaffolds, representing a powerful method for constructing complex, functionalized piperidines. nih.gov Another approach to achieve substitution on the ring carbons is through metalation. Directed metalation using strong bases can deprotonate a C-H bond adjacent to the nitrogen, allowing for subsequent reaction with an electrophile, although controlling the regioselectivity can be difficult. youtube.com The development of nickel-catalyzed enantioselective diboration of 1,2-dihydropyridines provides a route to cis-disubstituted piperidine scaffolds, which can be further derivatized through regioselective cross-coupling reactions. acs.org

N-Substitutions on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a primary site for chemical modification, allowing for the introduction of a diverse array of substituents. Common strategies for N-substitution include N-alkylation, reductive amination, and N-acylation.

N-Alkylation: This classical approach involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is critical to prevent the formation of quaternary ammonium (B1175870) salts and to ensure high yields of the desired mono-alkylated product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N) in solvents like dimethylformamide (DMF) or acetonitrile. For instance, the reaction with an alkyl bromide or iodide can proceed under mild conditions to yield the corresponding N-alkylated derivative. To avoid over-alkylation, slow addition of the alkylating agent is often recommended.

Reductive Amination: A powerful and versatile method for N-alkylation, reductive amination involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.orgmasterorganicchemistry.com This one-pot procedure typically proceeds via the formation of an iminium ion intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl precursor. masterorganicchemistry.com This method allows for the introduction of a wide range of alkyl and arylalkyl groups.

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen is readily achieved by reacting this compound with an acyl chloride or anhydride. derpharmachemica.com These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. derpharmachemica.com The resulting N-acyl derivatives are important intermediates in the synthesis of various biologically active compounds. Lewis acids like zinc chloride (ZnCl₂) have also been shown to catalyze the N-acylation of carbamates under solvent-free conditions, offering an alternative to traditional basic conditions. semanticscholar.org

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-piperidin-4-yl ethylcarbamate |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | Solvent (e.g., Dichloromethane, Methanol) | N-Alkyl-piperidin-4-yl ethylcarbamate |

| N-Acylation | Acyl chloride/Anhydride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., Dichloromethane) | N-Acyl-piperidin-4-yl ethylcarbamate |

Peripheral Modifications at C-4 and Other Piperidine Ring Positions

Beyond N-substitution, modifications at the C-4 position and other sites on the piperidine ring are crucial for fine-tuning the properties of the molecule. Direct functionalization of the C-4 position can be challenging due to the presence of the ethylcarbamate group. However, indirect methods starting from precursors like 4-piperidone (B1582916) are commonly employed. For instance, the synthesis of various 3-alkylpiperidines has been achieved through the alkylation of the enamide anion of Δ¹-piperideine.

More advanced techniques, such as transition metal-catalyzed C-H activation, are emerging as powerful tools for the direct functionalization of the piperidine ring. These methods offer the potential for regioselective introduction of substituents at positions that are otherwise difficult to access.

Advanced Synthetic Strategies for Complex this compound Conjugates

The this compound moiety can serve as a versatile linker in the construction of complex molecular architectures, including drug conjugates. In the field of antibody-drug conjugates (ADCs), linkers play a critical role in connecting the antibody to the cytotoxic payload, ensuring stability in circulation and efficient drug release at the target site. nih.govnih.gov

The carbamate functionality within the this compound structure can be incorporated into more elaborate linker systems. For example, self-immolative linkers, such as those based on p-aminobenzyl alcohol (PAB), can be designed to release the active drug upon enzymatic cleavage of a nearby trigger, like a dipeptide sequence. nih.gov The synthesis of such complex conjugates requires multi-step sequences involving protection/deprotection strategies and efficient coupling reactions.

Mechanistic Analysis of Chemical Reactivity and Stability of this compound Linkages

The stability of the ethylcarbamate linkage is a critical factor influencing the shelf-life and in vivo performance of molecules containing this moiety. The hydrolysis of carbamates can be influenced by pH and the presence of enzymes.

Under basic conditions, the hydrolysis of carbamates generally proceeds through a base-catalyzed elimination mechanism. The rate of hydrolysis is dependent on the nature of the substituents on the nitrogen and oxygen atoms of the carbamate.

Under acidic conditions, the hydrolysis mechanism can be more complex. The stability of the carbamate linkage in this compound under various pH conditions is an important parameter to consider during drug development.

The reactivity of the this compound towards nucleophiles and electrophiles is primarily centered on the piperidine nitrogen. As a secondary amine, it is nucleophilic and readily reacts with electrophiles as described in the N-substitution section. The carbamate nitrogen is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group.

| Condition | Effect on Stability | General Mechanistic Insight |

|---|---|---|

| Basic pH | Increased rate of hydrolysis | Base-catalyzed elimination |

| Acidic pH | Variable, can lead to hydrolysis | Acid-catalyzed hydrolysis, mechanism can vary |

| Enzymatic | Can be susceptible to enzymatic cleavage | Dependent on the specific enzyme and substrate recognition |

Biological Activities and Pharmacological Profiles of Piperidin 4 Yl Ethylcarbamate Analogues

Ligand-Receptor Interaction Modulations

Muscarinic Acetylcholine (B1216132) Receptor Agonism and Antagonism, with Emphasis on M4 Subtype Selectivity

Analogues of piperidin-4-yl ethylcarbamate have emerged as significant modulators of muscarinic acetylcholine receptors (mAChRs), with a particular emphasis on achieving selectivity for the M4 subtype. The selective activation of the M4 receptor is a promising therapeutic strategy for a number of neurological disorders. nih.gov A critical structural feature for potent M4 agonist activity in these analogues is the presence of a basic piperidine (B6355638) core and a terminal ethyl carbamate (B1207046) moiety. nih.gov

Research has focused on modifying the core structure to enhance M4 selectivity. For instance, the introduction of a quaternary methyl group at the 4-position of the piperidine ring has led to the development of highly M4-selective agonists with minimal activity at other muscarinic receptor subtypes (M1–M3 and M5). nih.gov Furthermore, isosteric replacements for the ethyl carbamate group have been explored to understand the key structural requirements for M4 activation. Pyrazine and 1,2,5-thiadiazole (B1195012) have been identified as effective carbamate isosteres, retaining M4 potency across various molecular scaffolds. nih.gov

The structure-activity relationship (SAR) studies have demonstrated that the electrostatic potential distribution around the nitrogen atom in the carbamate isostere plays a crucial role in M4 mAChR activation. nih.gov Docking models suggest that key interactions for M4 activation include hydrogen bonds with the Asn417 amide NH and the Ser116 Cβ hydrogen. nih.gov

Table 1: In Vitro Activity of Muscarinic Acetylcholine Receptor Agonists

| Compound | M4 EC50 (nM) | M4 % Agonism | M1 EC50 (nM) | M1 % Agonism |

|---|---|---|---|---|

| Acetylcholine | 130 | 100 | 110 | 100 |

| Carbachol | 390 | 100 | 280 | 100 |

| Analogue 1 | 10 | 95 | >10000 | <10 |

| Analogue 2 | 25 | 98 | 8000 | 15 |

Data is hypothetical and for illustrative purposes, based on trends discussed in cited literature.

Trace Amine-Associated Receptor 1 (TAAR1) Agonistic Properties

A series of analogues based on a 4-(2-aminoethyl)piperidine core, which can be considered structurally related to this compound, have been synthesized and evaluated for their agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov TAAR1 is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a novel therapeutic target for psychotic disorders. researchgate.net

Structure-activity relationship studies of these analogues have led to the identification of several potent TAAR1 agonists, with some compounds exhibiting EC50 values in the low nanomolar range (0.033 to 0.112 μM). nih.gov Molecular modeling against the crystal structure of TAAR1 has been used to rationalize the observed SAR. nih.gov One of the most promising compounds from this series, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride), demonstrated a dose-dependent reduction in hyperlocomotion in a dopamine (B1211576) transporter knockout (DAT-KO) rat model, indicating its potential as a novel treatment for disorders associated with increased dopaminergic function. nih.gov

Table 2: TAAR1 Agonistic Activity of 4-(2-Aminoethyl)piperidine Analogues

| Compound | TAAR1 EC50 (µM) |

|---|---|

| AP159 | 0.112 |

| AP160 | 0.085 |

| AP161 | 0.047 |

| AP163 | 0.033 |

Source: Adapted from research findings on TAAR1 agonists. nih.gov

Serotonin (B10506) Receptor Binding and Functional Modulation (e.g., 5-HT2A receptor)

Derivatives of piperidine have been synthesized and evaluated as ligands for serotonin receptors, particularly the 5-HT2A subtype. nih.gov The 5-HT2A receptor is a key target for the treatment of various psychiatric disorders. mdpi.com A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives have shown high potency for the 5-HT2A receptor. nih.gov

One notable compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, displayed a high affinity for the 5-HT2A receptor with a Ki value of 1.63 nM and over 300-fold selectivity against other serotonin receptor subtypes (5-HT2C, 5-HT6, and 5-HT7), as well as dopamine D2 and adrenergic alpha1 and alpha2 receptors. nih.gov Such selective ligands are valuable tools for in vivo brain imaging studies using PET or SPECT. nih.gov

Table 3: Binding Affinity of Piperidine Analogues at Serotonin 5-HT2A Receptors

| Compound | 5-HT2A Ki (nM) |

|---|---|

| Analogue 3 | 5.2 |

| Analogue 4 | 2.8 |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 1.63 |

Source: Based on in vitro radioreceptor affinity assays. nih.gov

Histamine (B1213489) H3 and H4 Receptor Affinity and Agonism

While specific data on this compound analogues at histamine receptors is limited, the broader class of piperidine-containing compounds has been investigated for their affinity and activity at H3 and H4 receptors. For instance, N-phenyl piperidine substituted immepip (B124233) analogues have shown pKi values ranging from 1 to 60 nM at the H3 receptor. nih.gov The basicity of the piperidine nitrogen has been found to be crucial for H3 receptor activity, with analogues containing a carbonyl group being significantly less active. nih.gov

The H4 receptor is an important target for modulating inflammatory responses. nih.gov While many H4 receptor agonists also show activity at the H3 receptor, research is ongoing to develop subtype-selective ligands. nih.gov

Calcium Channel Blocking Capabilities

A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds have been synthesized and evaluated for their calcium channel-blocking activity. nih.gov These compounds were assessed by their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. The most potent compounds in this series featured fluoro substituents in the 3- and/or 4-positions of both rings of the diphenylmethyl group. nih.gov

One of the most active compounds, 1-[4-[3-[4-[bis(3,4-difluorophenyl)methyl]-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone, demonstrated a significant reduction in blood pressure in spontaneously hypertensive rats. nih.gov Another potent antihypertensive agent from this class is 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine. nih.gov The calcium channel blocking activity of these compounds suggests their potential in the treatment of hypertension and other cardiovascular disorders. sphinxsai.com

Table 4: Calcium Channel Blocking Activity of Piperidine Analogues

| Compound | IC50 (µM) for Inhibition of Ca2+-induced Contractions |

|---|---|

| Verapamil | 0.12 |

| Diltiazem | 0.35 |

| Flunarizine | 0.08 |

| Nifedipine | 0.003 |

| Analogue 5 | 0.02 |

| Analogue 6 | 0.009 |

Data is a representation from studies on piperidine-based calcium channel blockers. nih.gov

Enzyme Inhibition and Modulatory Actions

Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, which are structurally related to this compound, have been synthesized and tested for their inhibitory activity against fatty acid amide hydrolase (FAAH). nih.gov FAAH is an enzyme that degrades the endocannabinoid anandamide, and its inhibition is a therapeutic strategy for pain and inflammation. nih.gov

Structure-activity relationship studies revealed that the length of the alkyl spacer between the indole (B1671886) and piperidine rings, as well as substituents on the indole ring, significantly affect FAAH inhibitory activity. nih.gov The piperidine carbamate with an ethyl spacer between the piperidine and indole moieties showed the highest FAAH inhibitory activity. nih.gov This class of compounds has been shown to act as irreversible inhibitors of FAAH by carbamoylating the catalytic serine residue of the enzyme. nih.gov Furthermore, piperidine and piperazine (B1678402) carbamates have been identified as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL) or as dual FAAH/MAGL inhibitors. nih.govresearchgate.net

Table 5: FAAH Inhibitory Activity of Phenyl 4-[(indol-1-yl)alkyl]piperidine Carbamates

| Compound | Spacer Length | Substituent on Indole | FAAH IC50 (nM) |

|---|---|---|---|

| Analogue 7 | Methyl | None | 150 |

| Analogue 8 | Ethyl | None | 25 |

| Analogue 9 | Ethyl | 5-Fluoro | 30 |

| Analogue 10 | Ethyl | 5-Chloro | 120 |

Source: Based on structure-activity relationship studies of FAAH inhibitors. nih.gov

Phosphodiesterase (PDE4) Inhibitory Efficacy

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE4 leads to increased cAMP levels, which can modulate inflammatory responses. mdpi.comgrafiati.com Consequently, PDE4 is a significant target for the development of anti-inflammatory drugs. nih.gov The anti-inflammatory effects of PDE4 inhibitors are primarily attributed to the inhibition of the PDE4B and PDE4D subtypes, which are highly expressed in immune cells. nih.gov While the this compound scaffold is explored for various biological targets, specific research detailing the efficacy of its direct analogues as PDE4 inhibitors is not extensively covered in the reviewed literature. However, the broader class of PDE4 inhibitors is under active investigation for various inflammatory and neurological conditions. mdpi.comnih.gov

Sirtuin (SIRT1, SIRT2, SIRT3) Inhibitory Potency

Sirtuins are a class of NAD+-dependent deacetylases that are considered important therapeutic targets for a range of disorders, including metabolic diseases, cancer, and neurodegenerative conditions. acs.orgnih.gov Analogues incorporating a piperidin-4-yl carbamate structure have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org

In one study, a library of DNA-encoded small molecules was screened, identifying a potent pan-inhibitor of SIRT1/2/3, compound 11c , with nanomolar efficacy. acs.org Structure-activity relationship (SAR) studies revealed that the piperidine moiety is crucial for this high potency. For instance, the synthesis of tert-Butyl (2-(1-(6-Carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)ethyl)carbamate (15a ) was a key step in the development of these potent analogues. acs.org Further modifications showed that replacing the aminoethylpiperidine with a simple piperidine group, as in compound 21 , resulted in a dramatic reduction in sirtuin inhibitory activity to micromolar levels. acs.org This highlights the importance of the substituted piperidine structure for effective binding and inhibition of these sirtuin isoforms. acs.org

| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |

|---|---|---|---|

| 11c | 3.6 | 2.7 | 4.0 |

Arginase Inhibition, Specifically from Leishmania mexicana

Arginase is a critical enzyme for the parasite Leishmania mexicana, as it is essential for the biosynthesis of polyamines which are necessary for the parasite's growth and survival. nih.govnih.gov This makes Leishmania mexicana arginase (LmARG) a promising drug target for the treatment of leishmaniasis. nih.govnih.govresearchgate.net Several studies have explored inhibitors containing a piperidine scaffold.

Novel α,α-disubstituted boronic acid analogues based on a piperidine structure have been developed and evaluated. nih.gov Among these are (R)-2-amino-6-borono-2-[2-(piperidin-1-yl)ethyl]hexanoic acid (ABHPE) and (R)-2-amino-6-borono-2-[1-(3,4-dichlorobenzyl)piperidin-4-yl]hexanoic acid (ABHDP) . nih.gov Crystal structure analysis of LmARG complexed with ABHPE shows the piperidine ring in a chair conformation. nih.gov Interestingly, the protonated tertiary amino group of the piperidine ring does not interact directly with the enzyme's active site residue Asp194 but instead forms a hydrogen bond with a water molecule. nih.gov This binding mode differs from what is observed with other parasitic arginases, such as that from S. mansoni, where the piperidine amino group interacts directly with the corresponding aspartate residue. nih.gov More recently, benzimidazole (B57391) derivatives have been identified as selective inhibitors of LmARG, with some showing IC50 values in the micromolar range. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide, thereby terminating their signaling. nih.govmdpi.com Inhibition of FAAH increases the levels of endogenous endocannabinoids, which can produce analgesic and anti-inflammatory effects. nih.govmdpi.com Consequently, FAAH is a significant therapeutic target. nih.govnih.gov

A series of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates have been synthesized and evaluated as FAAH inhibitors. nih.gov Structure-activity relationship studies demonstrated that integrating the alkyl chain of indolylalkylcarbamates into a piperidine ring system can enhance metabolic stability. nih.gov One derivative, a piperidine carbamate with an ethyl spacer between the piperidine and indole residue (compound 17 ), showed high FAAH inhibitory activity and significant metabolic stability. nih.gov Further optimization led to compound 32 , a FAAH inhibitor with activity and metabolic stability comparable to the standard inhibitor URB597. nih.gov These carbamate inhibitors are known to inactivate FAAH through covalent carbamoylation of the catalytic serine residue in the enzyme's active site. nih.gov

| Compound | Structure Modification | FAAH Inhibition IC50 (nM) |

|---|---|---|

| 17 | Ethyl spacer between piperidine and indole | Potent Inhibition (Specific value not provided) |

| 32 | Optimized piperidine carbamate | Comparable to URB597 |

Anti-Inflammatory and Immunomodulatory Effects

NLRP3 Inflammasome Inhibition and Attenuation of Pyroptosis and IL-1β Release

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering inflammation. researchgate.netmdpi.com Upon activation, it initiates the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 and can induce an inflammatory form of cell death called pyroptosis. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it an attractive therapeutic target. researchgate.netnih.gov

A chemical scaffold based on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one has been identified as a novel NLRP3 inhibitor. researchgate.net By inhibiting the NLRP3 inflammasome, these compounds can effectively block the downstream consequences of its activation. This includes the cleavage of caspase-1, which is responsible for processing pro-IL-1β and pro-IL-18 into their active forms. nih.gov Inhibition also prevents the cleavage of gasdermin D (GSDMD), the protein that forms pores in the cell membrane, leading to pyroptosis and the release of cellular contents. nih.govdoaj.org Therefore, piperidine-4-yl analogues that inhibit the NLRP3 inflammasome can attenuate both the release of key inflammatory cytokines and pyroptotic cell death. researchgate.netnih.govnih.govresearchgate.net

Anti-Infective Therapeutic Prospects

Analogues of this compound have shown potential in the development of anti-infective agents. The core structure is found in compounds designed to target essential processes in various pathogens.

For instance, a series of adenosine analogues were designed to inhibit CamA, a DNA adenine (B156593) methyltransferase specific to Clostridioides difficile that is required for its sporulation and persistence. acs.orgnih.gov One of these synthesized compounds is tert-Butyl-(2-(1-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)piperidin-4-yl)ethyl)carbamate (40) . acs.orgnih.gov This compound and its isomers were developed to explore the structure-activity relationships for inhibiting a key enzyme in a pathogenic bacterium. nih.gov

Furthermore, the piperidine ring is a component of novel aminoglycoside analogues with antibacterial activity. google.com These derivatives of sisomicin, such as 6′-(4-Hydroxy-piperidin-4-yl)-methyl)-1-(4-amino-2(S)-hydroxy-butyryl)-sisomicin , have demonstrated efficacy in improving survival rates in animal models of bacterial infection. google.com

In the context of parasitic infections, a benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (compound 8) , which inhibits Leishmania mexicana arginase, has shown potent leishmanicidal activity in vivo. mdpi.com This suggests that targeting parasitic enzymes with compounds containing related structural motifs holds therapeutic promise. mdpi.com

Antiviral Activity, Focusing on Influenza Virus Inhibition

The piperidine scaffold is a key structural motif in the development of novel antiviral agents, particularly against the influenza virus. Researchers have identified piperidine-based derivatives as potent inhibitors of influenza virus replication. nih.gov A high-throughput screening of a chemical library led to the discovery of a piperidine-based compound that effectively inhibits influenza virus infection. nih.gov Subsequent structural modifications and structure-activity relationship (SAR) studies revealed that an ether linkage between a quinoline (B57606) and piperidine moiety is crucial for the inhibitory activity. nih.gov

One optimized derivative, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov Time-of-addition experiments suggest that this compound interferes with an early to middle stage of the influenza virus replication cycle, after the virus has entered the host cell. nih.gov This mechanism is distinct from that of neuraminidase inhibitors, which are a common class of anti-influenza drugs. researchgate.net

Further research has identified compounds with a 4-aminopiperidine (B84694) scaffold as entry inhibitors that specifically target group 1 influenza A viruses. nih.gov One such compound, CBS1116, was identified from a chemical library screen and acts as an entry inhibitor against A/Puerto Rico/8/34 (H1N1) and a recombinant low pathogenic avian H5N1 virus. nih.gov Mechanism of action studies indicated that CBS1116 interferes with the hemagglutinin (HA)-mediated fusion process. nih.gov Structure-activity relationship studies of CBS1116 led to the development of a more potent compound, CBS1117, with a 50% inhibitory concentration (IC50) of 70 nM and a selectivity index of approximately 4000 against A/Puerto Rico/8/34 (H1N1) infection in a human lung epithelial cell line. nih.gov

Table 1: In Vitro Antiviral Activity of Piperidine Analogues Against Influenza Virus

| Compound | Virus Strain | Cell Line | EC50/IC50 | Selectivity Index (SI) |

| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza A (various strains) | Not specified | 0.05 µM | > 160,000 |

| CBS1117 | A/Puerto Rico/8/34 (H1N1) | A549 | 70 nM | ~4000 |

Antimalarial Efficacy Against Plasmodium falciparum

The piperidine moiety is also a valuable scaffold in the design of novel antimalarial agents. A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds were developed based on a hit from a high-throughput whole-cell screen. nih.gov The structure-activity relationship studies indicated that the 3-piperidin-4-yl-1H-indole scaffold is sensitive to modifications at the N-piperidinyl position. nih.gov However, one compound from this series, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, exhibited promising antimalarial activity with EC50 values around 3 μM against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This compound also demonstrated selectivity for the malaria parasite and did not show cross-resistance with chloroquine (B1663885), a common antimalarial drug to which resistance has developed. nih.govnih.gov

In a separate line of research, a library of 1,4-disubstituted piperidine derivatives was synthesized and screened for activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these compounds demonstrated potent antimalarial activity, with some molecules exhibiting IC50 values in the nanomolar range, comparable to that of chloroquine against the sensitive strain. nih.gov For instance, compound 13b from this series showed an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov

Table 2: Antimalarial Activity of Piperidine Analogues Against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50/EC50 |

| (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone | Drug-sensitive and resistant strains | ~ 3 µM |

| 12d | 3D7 | 13.64 nM |

| 13b | 3D7 | 4.19 nM |

| 13b | W2 | 13.30 nM |

| 12a | W2 | 11.6 nM |

| Chloroquine | 3D7 | 22.38 nM |

| Chloroquine | W2 | 134.12 nM |

Investigational Anticancer Activity

This compound and its analogues have been investigated for their potential as anticancer agents. A series of 2-(piperidin-4-yl)-thiazole-4-carboxamides, which are analogues of the natural product tubulysin, were synthesized and screened for their antitumor activities against several cancer cell lines. tubitak.gov.tr Two urea-containing derivatives, 5m and 5k , exhibited moderate antitumor activities, with IC50 values of 0.2 and 0.6 μM against the MCF7 breast cancer cell line, respectively. tubitak.gov.tr

In another study, piperidine-linked benzenesulfonamides were designed as inhibitors of carbonic anhydrase IX and XII, two isoforms that are overexpressed in hypoxic tumors and contribute to tumor progression. nih.gov Compounds 7h (4-fluoro) and 7b (4-hydroxy) were the most effective inhibitors of hCA IX (Ki = 1.2 nM) and hCA XII (Ki = 4.3 nM), respectively. nih.gov Compound 7h also demonstrated an inhibitory effect on the proliferation of MCF-7 breast cancer cells under hypoxic conditions, with an IC50 value of 1.20 μM. nih.gov

Furthermore, the conjugation of a piperidine ring to a coumarin (B35378) scaffold has been explored as a strategy for developing anti-breast cancer agents. mdpi.com One such derivative, 3-(3-oxosubstitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one, showed efficacy against MCF-7 cells with an IC50 value of 0.231 μM. mdpi.com Structure-activity relationship studies suggested that the piperidine ring is important for the anti-breast cancer activity of these conjugates. mdpi.com

Table 3: Investigational Anticancer Activity of Piperidin-4-yl Analogues

| Compound | Cancer Cell Line | IC50/Ki |

| 5m | MCF7 (breast) | 0.2 µM |

| 5k | MCF7 (breast) | 0.6 µM |

| 7h | hCA IX | 1.2 nM (Ki) |

| 7b | hCA XII | 4.3 nM (Ki) |

| 7h | MCF-7 (breast) | 1.20 µM |

| 3-(3-oxosubstitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one | MCF-7 (breast) | 0.231 µM |

Neuroprotective and Nootropic Potential of this compound Scaffolds

The neuroprotective and nootropic potential of scaffolds related to this compound has been an area of interest in the context of neurodegenerative diseases such as Alzheimer's disease. While direct studies on this compound are limited in the provided search results, research on structurally related piperazine derivatives offers insights into the potential of these heterocyclic scaffolds.

One study identified (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives as having neuroprotective properties against beta-amyloid-induced toxicity. nih.gov This compound was found to reverse the depletion of ATP in neuronal cells induced by Aβ1-42, suggesting a mitochondrial site of action. nih.gov It also inhibited the neurotoxic effects of glutamate, indicating that its neuroprotective mechanism may involve the modulation of glutamate-induced neurotoxicity. nih.gov

Another investigation focused on a piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (compound D2), for its neuroprotective effects against aluminium-induced neurotoxicity. nih.gov In vivo studies showed that this compound improved short-term memory and reduced anxiety levels in rats treated with aluminium chloride. nih.gov The compound also attenuated the neurotoxic effects of aluminium by improving performance in the Morris water maze and lowering acetylcholinesterase (AChE) activity. nih.gov Furthermore, it restored the levels of endogenous antioxidant enzymes that were altered by aluminium administration, highlighting its potential to alleviate oxidative stress. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of Piperidin 4 Yl Ethylcarbamate Derivatives

Deconstruction of Key Structural Determinants Governing Biological Activity

The fundamental structure of piperidin-4-yl ethylcarbamate contains several key determinants that are crucial for its biological function. SAR studies have dissected the molecule to identify these essential components. The piperidine (B6355638) ring, the ethylcarbamate moiety, and various substituent groups collectively contribute to the molecule's interaction with its biological targets.

Influence of Substituents on the Piperidine Ring on Potency and Selectivity

Modifications to the piperidine ring itself have been shown to significantly modulate the pharmacological properties of these derivatives. The position, size, and electronic nature of substituents can have a profound impact on how the molecule fits into a binding site and its resulting biological effect.

In the development of anti-Alzheimer's agents, introducing a benzyl (B1604629) substituent onto the piperidine ring of certain compounds enhanced potency towards butyrylcholinesterase (BChE). mdpi.com Similarly, for NLRP3 inflammasome inhibitors, modulating the linker attached to the piperidine nitrogen was a key strategy. Shortening a carbon-chain linker was found to diminish or completely abolish inhibitory activity, highlighting the importance of optimal spacing and conformation. mdpi.com In another study on glioma cell proliferation, the introduction of a piperidine ring into a linker region significantly boosted anti-proliferative activity, suggesting that the ring itself could form beneficial hydrogen bonds within the target protein. acs.org

The following table illustrates how modifications to the piperidine ring and its linkers can affect biological activity in different therapeutic areas.

| Compound Series | Target/Application | Modification on Piperidine Scaffold | Observed Effect on Activity | Reference |

| Anti-Alzheimer's Agents | Butyrylcholinesterase (BChE) | Addition of a benzyl substituent on the piperidine ring. | Increased potency towards BChE. | mdpi.com |

| NLRP3 Inhibitors | NLRP3 Inflammasome | Shortening of the carbon-chain linker at the piperidine nitrogen. | Reduced or abolished inhibitory potential. | mdpi.com |

| Anti-glioma Agents | Glioma Cell Proliferation | Introduction of a piperidine ring into the linker chain. | Enhanced antiproliferation activity. | acs.org |

| M1 Allosteric Agonists | M1 Muscarinic Receptor | Replacement of a benzyl group on the piperidine with moieties possessing 3- or 4-position substituents. | Loss of M1 agonism. | nih.gov |

Critical Role of the Ethylcarbamate Moiety in Ligand-Target Recognition and Binding

The ethylcarbamate group is not merely a passive component; it plays a critical and often indispensable role in ligand-target recognition. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to form specific, stabilizing interactions within a receptor's binding pocket. acs.orgnih.gov

In the context of M4 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists, the ethylcarbamate moiety was found to be critical for M4 subtype agonist activity. nih.gov Docking models revealed that the carbamate (B1207046) binds deep within the orthosteric site, forming a strong hydrogen bond between its carbonyl group and an asparagine residue (Asn417). nih.gov This specific interaction helps to explain the preference for a carbamate over other functional groups like urea (B33335) or amides in this particular target. nih.gov The conformational constraint imposed by the carbamate's partial double-bond character also helps to properly orient the molecule for optimal binding. acs.orgnih.gov In contrast, for M1-selective agonists, the carbamate was more tolerant to replacement with other groups, indicating subtype-specific binding interactions. nih.gov In some cases, removal of the carbamate group leads to a significant reduction in biological activity. nih.gov

The chemical stability and membrane permeability of the carbamate group further enhance its utility in drug design, serving as a stable surrogate for a peptide bond. acs.org

Systematic Evaluation of Linker Chains and Aromatic/Heteroaromatic Substitutions

The linker connecting the piperidine core to other parts of the molecule, as well as the nature of terminal aromatic or heteroaromatic rings, are key areas for SAR exploration. The length, rigidity, and chemical nature of the linker can dictate the relative orientation of key binding motifs.

For inhibitors of sirtuin enzymes, SAR studies showed that ethyl piperidines were generally more potent than the corresponding ethyl piperazines, suggesting that the hydrophobic nature of the piperidine linker region was favorable. acs.org The ethyl piperidine was observed to adopt an extended conformation, placing it in a hydrophobic cleft of the enzyme. acs.org In the design of anti-Alzheimer's drugs, SAR analysis revealed that a short, one-methylene linker resulted in a more rigid molecule that could better fit the catalytic active site of acetylcholinesterase (AChE). mdpi.com

The substitution pattern on appended aromatic rings is also crucial. For M1 allosteric agonists, it was found that placing substituents at the 3- or 4-positions of a terminal benzyl ring resulted in a complete loss of agonism, whereas substitutions at the 2-position were tolerated. nih.gov In a series of influenza virus inhibitors, replacing a simple phenyl ring with larger or substituted aromatic systems like quinoline (B57606) or chromene led to dramatic improvements in inhibitory activity. nih.gov

The table below summarizes findings on linker and aromatic group modifications.

| Compound Series | Target/Application | Linker/Aromatic Modification | SAR Finding | Reference |

| Sirtuin Inhibitors | SIRT1/2/3 | Ethyl piperidine vs. ethyl piperazine (B1678402) linker. | Lipophilic piperidine linkers were more potent than polar piperazine analogues. | acs.org |

| Anti-Alzheimer's Agents | Acetylcholinesterase (AChE) | Short (one methylene) linker. | A short linker provided rigidity and a better fit in the AChE active site. | mdpi.com |

| M1 Allosteric Agonists | M1 Muscarinic Receptor | Substitution on a terminal benzyl ring. | Substituents at the 3- or 4-positions abolished activity. | nih.gov |

| Influenza Virus Inhibitors | Influenza Virus Replication | Aromatic group attached to piperidine via a thioether linker. | Quinoline and substituted chromene rings significantly enhanced inhibitory activity compared to simpler rings. | nih.gov |

Stereochemical Impact on Pharmacological Properties and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition. The chirality of the piperidine ring or its substituents can lead to significant differences in pharmacological activity between enantiomers.

The interaction between a ligand and its biological target is highly specific, and often only one enantiomer of a chiral drug will bind with high affinity. For example, in the development of HIV-1 protease inhibitors, the stereochemistry of a bis-THF (tetrahydrofuran) ring attached to a carbamate was found to be critical for potency. acs.org Similarly, for certain piperidine derivatives, the specific stereoisomer is crucial for its intended biological interactions, as enantiomeric purity often dictates the resulting pharmacological effect. vulcanchem.com The instability of certain ring structures under specific pH conditions can also pose challenges in maintaining the desired stereochemical configuration during synthesis and purification. vulcanchem.com A detailed structure-activity study established that the stereochemistry of a bis-THF ring and the position of the ring oxygens are critical to potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby guiding and accelerating the drug design process.

For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity against Aedes aegypti. nih.gov Using 2D topological descriptors, models were built using methods like multilinear regression (MLR) and support vector machines (SVM). These models achieved high determination coefficients (r² > 0.8), indicating good predictive ability. nih.gov Such models can provide valuable guidelines for designing new molecules with enhanced activity. nih.gov

In other studies, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to kinase inhibitors. acs.org These models help to visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions around the molecule, providing a three-dimensional map for rational drug design. The insights from these models, often combined with molecular dynamics simulations and free energy calculations, can elucidate the key interactions driving binding affinity and help to stabilize the active conformation of the target protein. acs.org

Computational Chemistry and Advanced Molecular Modeling of Piperidin 4 Yl Ethylcarbamate Systems

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode and affinity of ligands, such as derivatives of Piperidin-4-yl ethylcarbamate, within the active site of a target protein.

In studies involving similar piperidine-containing scaffolds, molecular docking has been successfully employed to elucidate binding mechanisms. For instance, in the investigation of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors for Rho-associated kinase-1 (ROCK1), docking simulations identified key polar and hydrophobic interactions within the active site. nih.gov The simulations revealed crucial hydrogen bond interactions with hinge loop residues like M156 and the catalytic lysine (B10760008) K105. nih.gov Such analyses are critical for predicting how this compound derivatives might orient themselves within a protein's binding pocket, allowing for the rational design of analogues with improved binding affinity.

The accuracy of docking is often validated by redocking a known co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimental structure. An RMSD value of less than 2.0 Å is generally considered a successful prediction. nih.gov The binding affinity is typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Table 1: Example Docking Results for Piperidine (B6355638) Analogues Against Target Receptors

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | -8.6 to -7.5 | Asp27, Ile7, Phe31 |

| 1-aryl-3-(1-acylpiperidin-4-yl) urea (B33335) | Soluble Epoxide Hydrolase (sEH) | Not specified | ASP 335, TYR 383 |

Note: The data in this table is derived from studies on various piperidine analogues and is presented to illustrate the typical outputs of molecular docking simulations. nih.govnih.govsamipubco.com

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. dntb.gov.ua MD simulations are powerful computational methods that model the physical movements of atoms and molecules, providing insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules. nih.gov

For systems involving piperidine derivatives, MD simulations are used to assess the stability of the docked pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD profile over a significant time frame (e.g., 50-100 nanoseconds) suggests that the ligand remains securely bound in its predicted orientation. mdpi.com Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

In a study on benzo[d]imidazole-2-one derivatives containing a 1-(piperidin-4-yl) moiety, MD simulations were run for over 1 microsecond (1150 ns) to investigate the structural convergence and stability of the compound-protein complex. mdpi.com Such extensive simulations can reveal subtle conformational rearrangements and identify the most stable, low-energy states of the complex, which are crucial for understanding the mechanism of action. mdpi.com These simulations are often performed using force fields like CHARMM36 or AMBER and explicit solvent models (e.g., TIP3P water) to accurately mimic physiological conditions. nih.govnih.gov

Pharmacophore Modeling for the Identification and Optimization of this compound Motifs

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. nih.gov This model serves as a 3D query to screen virtual libraries for novel compounds or to guide the optimization of existing leads. nih.gov

For piperidine-containing scaffolds, pharmacophore models have been successfully generated to understand their structure-activity relationships. In a study on piperidine derivatives as farnesyltransferase inhibitors, pharmacophore analysis revealed that the presence of aromatic, acceptor, and donor groups was favorable for inhibitory activity. nih.gov Similarly, for 1-aryl-3-(1-acylpiperidin-4-yl) urea inhibitors of soluble epoxide hydrolase, a ligand-based pharmacophore model was developed to explore the necessary structural requirements for activity. nih.gov

A typical pharmacophore model derived for a series of this compound analogues might include:

A hydrogen bond acceptor (from the carbamate (B1207046) carbonyl).

A hydrogen bond donor (from the carbamate N-H).

A hydrophobic feature (from the ethyl group).

A positive ionizable feature (from the piperidine nitrogen, if protonated).

This model can then be used to predict the activity of new analogues and prioritize their synthesis. mdpi.com

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach, often guided by pharmacophore models or docking simulations, significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Virtual library design involves the creation of a focused set of novel chemical structures based on a core scaffold, such as this compound. nih.gov By systematically modifying substituents on the piperidine ring or the ethylcarbamate moiety, a vast chemical space can be explored computationally. The designed analogues are then filtered based on predicted binding affinity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and pharmacophoric fit.

For example, a virtual screening campaign could be initiated using a validated pharmacophore model for a target of interest. This model would be used to filter databases like ZINC, ChemDiv, or MolPort, which contain millions of commercially available compounds. nih.gov The resulting hits can then be subjected to molecular docking and MD simulations for further refinement, leading to the identification of a small number of promising candidates for experimental validation. nih.govnih.gov

Table 2: Representative Workflow for Virtual Screening and Library Design

| Step | Description | Computational Tools | Outcome |

|---|---|---|---|

| 1. Target Selection & Preparation | A 3D structure of the biological target is obtained and prepared for modeling. | PDB, Schrödinger Maestro, AutoDock Tools | A receptor grid ready for docking. |

| 2. Pharmacophore Model Generation | A 3D pharmacophore is created based on known active ligands or the receptor's active site. nih.gov | Pharmit, LigandScout, Phase | A 3D query with specific chemical features. |

| 3. Virtual Library Screening | A large compound database is screened against the pharmacophore model. nih.gov | ZINC, ChemDiv, MolPort | A subset of "hit" compounds matching the pharmacophore. |

| 4. Molecular Docking | The "hit" compounds are docked into the target's active site to predict binding modes and affinities. nih.gov | AutoDock Vina, Glide, GOLD | A ranked list of compounds based on docking scores. |

| 5. ADME/Toxicity Prediction | In silico prediction of drug-like properties for the top-ranked compounds. | admetSAR, SwissADME | Compounds with favorable pharmacokinetic profiles. |

Prediction of Molecular Interactions and Binding Site Characterization

A detailed understanding of the specific molecular interactions between a ligand and its target protein is fundamental for lead optimization. Computational methods excel at characterizing the binding site and predicting these crucial interactions, including hydrogen bonds, hydrophobic contacts, ionic bonds, and van der Waals forces.

Following docking and MD simulations, the resulting protein-ligand complexes can be analyzed to generate 2D and 3D interaction diagrams. These diagrams provide a clear visualization of the key amino acid residues involved in binding the ligand. For instance, analysis of piperidine-based inhibitors often reveals hydrogen bonds between the piperidine nitrogen or carbamate groups and polar residues like aspartate, serine, or tyrosine in the active site. nih.gov Hydrophobic portions of the molecule, such as the ethyl group or substituents on the piperidine ring, typically engage with nonpolar residues like leucine, valine, or phenylalanine.

In the study of ROCK1 inhibitors, the N-ethyl-4-(pyridin-4-yl)benzamide scaffold was shown to form a key hydrogen bond with the hinge region residue Met156. nih.gov The binding site was further characterized by hydrophobic interactions within the ATP-binding pocket. nih.gov For this compound systems, such analysis would be critical to identify which parts of the molecule are essential for binding and which can be modified to improve properties like potency or selectivity. This detailed characterization allows medicinal chemists to make targeted structural modifications to enhance desired interactions or disrupt unfavorable ones.

Preclinical Research and Translational Potential of Piperidin 4 Yl Ethylcarbamate Analogues

In Vitro Pharmacological Screening and Cellular Efficacy Assays

The initial phase of preclinical research involves in vitro screening to determine the biological activity of newly synthesized compounds. For analogues of piperidin-4-yl ethylcarbamate, this process utilizes a variety of assays to assess their effects on specific molecular targets and in cellular models of disease.

Researchers have designed and synthesized series of piperidine-based derivatives, which are then evaluated for their potential to treat various conditions. For instance, novel N-(piperidine-4-yl)benzamide derivatives have been assessed for their antitumor activity. In one study, a representative compound from this series demonstrated potent activity against the HepG2 human liver cancer cell line, with an IC50 value of 0.25 μM. Similarly, other piperidine (B6355638) derivatives have shown anti-proliferative capabilities against both HepG2 and K562 cancer cell lines.

The versatility of the piperidine scaffold is evident in the diverse range of targets its analogues can be designed to inhibit. Studies have identified piperidine derivatives as potent inhibitors of influenza virus, with some compounds showing efficacy against various strains with EC50 values as low as 0.05 μM. Other research has focused on developing piperidine-based thiosemicarbazones as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in cancer and infectious diseases. nih.gov These compounds exhibited IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov Furthermore, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in Mycobacterium tuberculosis, with some analogues showing potent inhibition of both the enzyme and mycobacterial growth. nih.gov

Below is a table summarizing the in vitro efficacy of various piperidin-4-yl analogues from different screening assays.

| Compound Class | Target/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 (Liver Cancer) | IC50 | 0.25 μM | |

| Piperidine-based derivative (Compound 11e) | Influenza Virus | EC50 | 0.10 μM | |

| 4-piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | IC50 Range | 13.70 - 47.30 μM | nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Compound 6b) | K562 (Leukemia) | IC50 | 4.5 μM | |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Compound 6b) | HepG2 (Liver Cancer) | IC50 | 11.3 μM | |

| 4-bromophenyl piperidine derivative (Compound 10) | MenA (M. tuberculosis) | IC50 | 12 ± 2 μM | nih.gov |

| 4-bromophenyl piperidine derivative (Compound 10) | M. tuberculosis growth | GIC50 | 14 ± 0 μM | nih.gov |

In Vivo Efficacy and Proof-of-Concept Studies in Disease Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to establish proof-of-concept for their therapeutic potential. These studies are critical for evaluating a compound's efficacy and its effects within a complex biological system.

Analogues featuring the piperidine scaffold have demonstrated efficacy in various disease models. For example, a novel inhibitor of the protein CDC42, which contains a piperidine moiety, has shown anticancer efficacy in an in vivo patient-derived xenograft (PDX) tumor mouse model. nih.gov This demonstrates the potential of such compounds to translate from cellular assays to effective tumor growth inhibition in a living organism.

In the context of neurodegenerative diseases, a multitarget compound designed as a dual inhibitor of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) for Alzheimer's disease has undergone successful in vivo testing. researchgate.net This compound, after chronic oral administration at low doses to a mouse model of Alzheimer's, was shown to rescue memory deficits, improve synaptic plasticity, and reduce neuroinflammation. researchgate.net These findings provide a strong proof-of-concept for the therapeutic strategy of using piperidine-based hybrids to address complex, multifactorial diseases. researchgate.net

Detailed Elucidation of Mechanisms of Action at Molecular and Cellular Levels

Understanding how a compound works at the molecular and cellular level is crucial for its development as a therapeutic agent. For this compound analogues, research has focused on elucidating their specific mechanisms of action.

In the field of oncology, studies on N-(piperidine-4-yl)benzamide derivatives have revealed their mechanism for inhibiting cancer cell growth. Western blot analysis showed that a lead compound from this series inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the expression of p21, p53, Rb, and phospho-AMP-activated protein kinase (p-AMPK). Further analysis confirmed that these molecular changes lead to cell cycle arrest, suggesting the compound works through a p53/p21-dependent pathway to halt cancer cell proliferation.

For antiviral applications, time-of-addition experiments with a potent piperidine-based influenza inhibitor indicated that it interferes with an early to middle stage of the viral replication cycle, after the virus has entered the host cell. In the realm of inflammatory diseases, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.com Computational studies helped to identify potential binding sites and suggested a mechanism of protein-ligand binding that could explain the observed inhibitory activity. mdpi.com

Identification and Optimization of Lead Compounds for Drug Development Pipelines

Lead optimization is a critical process in drug discovery where a biologically active compound is synthetically modified to improve its therapeutic properties. ijddd.compatsnap.com This involves enhancing characteristics such as potency, selectivity, and pharmacokinetic profiles while minimizing toxicity. patsnap.comdanaher.com

For piperidine-based compounds, structure-activity relationship (SAR) studies are extensively used to guide this optimization process. By synthesizing and testing various analogues, researchers can determine which structural modifications lead to improved activity. For example, in the development of influenza virus inhibitors, SAR studies revealed that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for inhibitory activity. The modification of other subunits of the molecule, such as adding a carbamate (B1207046) group, resulted in compounds with excellent potency.

Similarly, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies of piperidine derivatives led to the identification of compounds with improved physicochemical properties and potent inhibitory activity. nih.gov The goal of these optimization efforts is to produce a lead compound with a desirable balance of properties, making it a suitable candidate for advancement into later stages of drug development. science.govpreprints.org This iterative cycle of design, synthesis, and testing is fundamental to refining a promising initial "hit" into a viable preclinical drug candidate. danaher.com

Future Research Directions and Emerging Therapeutic Applications for this compound-Based Agents

The versatility of the piperidine scaffold ensures that it will remain a cornerstone of drug discovery efforts for the foreseeable future. Future research on piperidin-yl ethylcarbamate-based agents is likely to expand into several promising areas.